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Compound of Interest

Compound Name: 3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No.: B016948 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of molecules is paramount. X-ray crystallography provides definitive

insights into molecular conformation and packing, which are critical for structure-based drug

design and understanding intermolecular interactions. This guide offers a comparative analysis

of the crystallographic data of 3,4,5-trihydroxybenzoic acid (gallic acid) and its benzyloxy

derivatives, providing a framework for understanding the structural impact of benzyloxy groups.

While a crystal structure for 3,4,5-Tris(benzyloxy)benzoic acid is not publicly available,

analysis of the closely related 3,5-Bis(benzyloxy)benzoic acid and the parent compound, gallic

acid, offers valuable comparative data. This guide summarizes their crystallographic

parameters, details relevant experimental protocols, and visualizes the experimental workflow.

Data Presentation: Crystallographic Parameters
The introduction of bulky benzyloxy groups in place of hydroxyl groups significantly alters the

crystal packing and unit cell parameters. The following table summarizes the crystallographic

data for anhydrous gallic acid and 3,5-Bis(benzyloxy)benzoic acid.
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Parameter
3,4,5-Trihydroxybenzoic
Acid (Gallic Acid)

3,5-Bis(benzyloxy)benzoic
Acid

Formula C₇H₆O₅[1] C₂₁H₁₈O₄[2]

Molecular Weight 170.12 g/mol [1] 334.37 g/mol [2]

Crystal System Monoclinic[1] Triclinic[2]

Space Group C2/c[3] P-1[2]

a (Å) 25.690 (4)[1] 5.2801 (2)[2]

b (Å) 4.8946 (5)[1] 11.6830 (5)[2]

c (Å) 11.097 (2)[1] 14.4803 (7)[2]

α (°) 90 83.303 (2)[2]

β (°) 105.746 (6)[1] 80.775 (2)[2]

γ (°) 90 79.031 (1)[2]

Volume (Å³) 1343.0 (4)[1] 862.17 (6)[2]

Z 8[1] 2[2]

Temperature (K) 90[1] 295[2]

Experimental Protocols
Synthesis and Crystallization of 3,5-
Bis(benzyloxy)benzoic Acid
A detailed experimental protocol for the synthesis and crystallization of 3,5-

Bis(benzyloxy)benzoic acid provides a template for obtaining diffraction-quality crystals of

related compounds.

Synthesis: The synthesis of 3,5-Bis(benzyloxy)benzoic acid is typically achieved through the

Williamson ether synthesis. This involves the reaction of a dihydroxybenzoic acid with benzyl

bromide in the presence of a base.
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Crystallization: Single crystals suitable for X-ray diffraction are commonly grown by slow

evaporation from an appropriate solvent. For 3,5-Bis(benzyloxy)benzoic acid, recrystallization

from ethanol has been reported to yield high-quality crystals.[2] The process involves dissolving

the synthesized compound in a minimum amount of hot ethanol and allowing the solution to

cool slowly to room temperature. Over time, the solvent evaporates, leading to the formation of

single crystals.

X-ray Data Collection and Structure Refinement
The following is a generalized workflow for X-ray data collection and structure refinement,

based on the provided data for the analyzed compounds.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then

cooled to a specific temperature (e.g., 90 K for gallic acid or 295 K for 3,5-

Bis(benzyloxy)benzoic acid) to minimize thermal vibrations.[1][2] X-ray diffraction data are

collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a

detector.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, typically using direct methods. The initial structural model is then refined against the

experimental data to improve its accuracy. This iterative process involves adjusting atomic

positions, displacement parameters, and other model parameters until the calculated diffraction

pattern matches the observed pattern as closely as possible. For the 3,5-

Bis(benzyloxy)benzoic acid structure, the outer benzyl rings were found to be disordered and

were refined with a 50% occupancy over two positions.[2]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for X-ray crystallography of a benzoic acid

derivative.
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Caption: A generalized workflow for the X-ray crystallography of benzoic acid derivatives.
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Comparison and Insights
The comparison of the crystal structures of gallic acid and 3,5-Bis(benzyloxy)benzoic acid

reveals significant differences in their molecular packing and hydrogen bonding networks.

Gallic Acid: The structure of anhydrous gallic acid is characterized by a dense, three-

dimensional network of hydrogen bonds involving both the carboxylic acid and the phenolic

hydroxyl groups.[1] The molecules are essentially planar.[1]

3,5-Bis(benzyloxy)benzoic Acid: In contrast, the bulky benzyl groups in 3,5-

Bis(benzyloxy)benzoic acid sterically hinder the formation of an extensive hydrogen-bonded

network. The primary intermolecular interaction is the formation of centrosymmetric dimers

through hydrogen bonds between the carboxylic acid groups.[2] The O-CH₂ groups adopt a

syn-anti conformation with respect to the central benzene ring.[2]

These observations suggest that the crystal structure of 3,4,5-Tris(benzyloxy)benzoic acid
would likely be dominated by van der Waals interactions between the large benzyl groups, with

hydrogen bonding limited to the carboxylic acid dimer formation. The overall crystal packing

would be less dense compared to that of gallic acid.

This comparative guide provides researchers with essential data and protocols for the

crystallographic study of benzyloxybenzoic acid derivatives. The insights gained from

comparing the parent gallic acid with its bis-benzyloxy derivative offer a valuable predictive tool

for understanding the solid-state properties of other related compounds, which is crucial for

applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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